Rothindin

Description

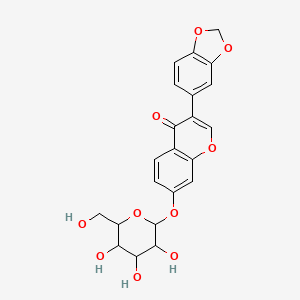

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O10/c23-7-17-19(25)20(26)21(27)22(32-17)31-11-2-3-12-15(6-11)28-8-13(18(12)24)10-1-4-14-16(5-10)30-9-29-14/h1-6,8,17,19-23,25-27H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWACEFYEIOPAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rothindin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63347-43-3 | |

| Record name | Rothindin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 237 °C | |

| Record name | Rothindin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rothindin chemical structure and molecular properties

Rothindin (Pseudobaptigenin 7-O-β-D-glucoside): Chemical Structure, Synthesis, and Pharmacological Profiling

Executive Summary

Rothindin (CID 3085261), chemically identified as pseudobaptigenin 7-O-β-D-glucoside, is a highly bioactive naturally occurring isoflavone glycoside. Originally isolated from Rothia indica Linn, it is also highly concentrated in Trifolium resupinatum (clover), Pueraria lobata (kudzu), and combinatorial extracts of Zea mays (corn silk) and Jasminum sambac. Recent in silico and in vitro investigations have highlighted its therapeutic potential, particularly as a potent modulator of Glucose Transporter 4 (GLUT4) in glycemic control and as a DNA topoisomerase II poison in oncology. This technical guide provides a rigorous examination of Rothindin’s molecular properties, optimized extraction and synthesis protocols, and mechanistic pharmacology.

Chemical Structure and Molecular Properties

Rothindin consists of an isoflavonoid core (pseudobaptigenin) conjugated with a β-D-glucopyranose moiety at the C-7 position. The presence of the bulky, hydrophilic glucose moiety significantly alters its pharmacokinetic profile compared to its aglycone counterpart, enhancing aqueous solubility while modulating its membrane permeability.

Table 1: Physicochemical and Pharmacokinetic Properties of Rothindin

| Property | Value |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Molecular Formula | C22H20O10 |

| Molecular Weight | 444.4 g/mol |

| XLogP3 (Lipophilicity) | 0.8 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 10 |

| Topological Polar Surface Area | 144 Ų |

Data derived from PubChem computational profiling [1].

Chemical Synthesis: Phase-Transfer Catalyzed Glycosylation

Historically, the chemical synthesis of isoflavone-O-glucosides like Rothindin suffered from extremely low yields (5–48%) due to base-catalyzed C-ring cleavage and anomeric hydrolysis when using traditional aqueous KOH/acetone systems. To circumvent this, a modified phase-transfer catalyzed (PTC) process must be employed.

Causality in Experimental Design: The use of anhydrous potassium carbonate (K₂CO₃) in a dimethylformamide (DMF)/acetone solvent mixture prevents the hydrolytic cleavage of the sensitive isoflavone C-ring. Dodecyltrimethylammonium bromide (DTMAB) acts as the phase-transfer catalyst, facilitating the nucleophilic attack of the 7-hydroxyl group of pseudobaptigenin on the anomeric carbon of α-acetylbromoglucose [2].

Step-by-Step Synthesis Protocol:

-

Glycosylation: Dissolve pseudobaptigenin (aglycone) and α-acetylbromoglucose in a 3:2 (v/v) mixture of DMF/acetone.

-

Catalysis: Add anhydrous K₂CO₃ and DTMAB. Reflux the mixture under continuous stirring for 5 hours.

-

Isolation of Intermediate: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify via silica gel flash chromatography (ethyl acetate:petroleum ether 1:2 v/v) to yield the 7-O-β-D-acetyl-glucoside isoflavone intermediate (approx. 80% yield).

-

Deacetylation: Dissolve the intermediate in absolute methanol. Add anhydrous zinc acetate (Zn(OAc)₂) and reflux for 7 hours to selectively remove the acetyl protecting groups.

-

Purification: Filter the cooled mixture through a cation exchange resin, evaporate the solvent under vacuum, and purify via flash chromatography (CHCl₃:MeOH 12:1 v/v) to obtain pure Rothindin (approx. 92% yield).

Phase-transfer catalyzed synthesis of Rothindin avoiding C-ring cleavage.

Extraction and Analytical Quantification

For researchers isolating Rothindin from natural matrices (e.g., Zea mays silk or Trifolium resupinatum), maintaining the integrity of the glycosidic bond during extraction is paramount.

Causality in Experimental Design: A binary solvent system of methanol and water (85:15, v/v) is utilized. Methanol disrupts the cellular matrix and solubilizes the polyphenolic core, while the 15% aqueous fraction ensures the solvation of the polar glucoside moiety. Controlled sonication at 60°C enhances mass transfer without inducing thermal degradation of the glycosidic bond [3].

Step-by-Step Extraction and LC-MS/MS Protocol:

-

Biomass Preparation: Homogenize raw biomass into a fine powder to maximize surface area.

-

Maceration & Sonication: Suspend 3 g of powder in 85:15 MeOH:H₂O (1:4 material-to-solvent ratio). Macerate for 24 hours at room temperature, followed by sonication in a water bath shaker at 60°C for 1.5 hours.

-

Concentration: Filter the extract and concentrate using a rotary flash evaporator at 60°C.

-

Sample Preparation: Dissolve 10 mg of the concentrated extract in 10 mL absolute methanol. Filter through a 0.22 µm PTFE membrane.

-

UPLC-MS/MS Analysis: Inject a 5 µL aliquot into a QToF UPLC-MS/MS system (Positive ESI mode). Utilize an Acquity C18 column (1.8 µm; 2.1×150 mm) with a gradient of water/formic acid and acetonitrile/formic acid.

-

Identification: Identify Rothindin via its precursor ion [M+H]⁺ at m/z 445 and characteristic product ion at m/z 283 (corresponding to the loss of the 162 Da glucose moiety).

Workflow for the extraction and LC-MS/MS identification of Rothindin.

Pharmacological Mechanisms and Molecular Docking

5.1 Antidiabetic Potential via GLUT4 Modulation Recent in silico molecular docking simulations have identified Rothindin as a high-affinity ligand for Glucose Transporter 4 (GLUT4). In combinatorial extracts of corn silk and jasmine, Rothindin exhibited the highest binding affinity for the GLUT4 target, with a binding energy (ΔG) of -9.9 kcal/mol [3]. By binding to GLUT4, Rothindin is hypothesized to facilitate the translocation of GLUT4 vesicles to the plasma membrane, enhancing cellular glucose uptake independently of insulin signaling.

5.2 DNA Topoisomerase II Poisoning Beyond metabolic regulation, glucosylated isoflavones like Rothindin act as DNA topoisomerase II poisons. Unlike catalytic inhibitors that merely block enzyme function, topoisomerase poisons stabilize the transient cleavable complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, converting the enzyme into a physiological toxin that induces double-strand breaks and subsequent apoptosis in rapidly dividing malignant cells [4].

References

-

Title: Rothindin | C22H20O10 | CID 3085261 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An Improved Phase Transfer Catalyzed Synthetic Method for Ononin and Rothindin Source: Synthetic Communications (Taylor & Francis) URL: [Link]

-

Title: Phytochemical evaluation and antidiabetic potential (In silico) of corn silk (Zea mays L.) and jasmine (Jasminum sambac) Source: Jurnal Poltekkes Kemenkes Aceh URL: [Link]

-

Title: Glucosylated Isoflavones as DNA Topoisomerase II Poisons Source: Journal of Enzyme Inhibition (ResearchGate) URL: [Link]

Beyond the SDS: A Technical Monograph on Rothindin (CAS 63347-43-3)

[1]

Part 1: Chemical Identity & Strategic Context

Rothindin (CAS 63347-43-3) is not merely a chemical reagent; it is a specialized isoflavonoid glycoside, specifically the 7-O-glucoside of pseudobaptigenin.[1] While standard Safety Data Sheets (SDS) often list it generically, its structural role as a marker in Rothia indica, Trifolium pratense (Red Clover), and Vincetoxicum species makes it a critical standard for botanical quality control and metabolic profiling.

Researchers must recognize that Rothindin belongs to the isoflavone class. Consequently, its handling protocols must account for potential phytoestrogenic activity, despite the lack of specific high-throughput toxicological data.

Physicochemical Profile

| Property | Specification |

| CAS Number | 63347-43-3 |

| Chemical Name | 7-(β-D-Glucopyranosyloxy)-3-(3,4-methylenedioxyphenyl)-4H-1-benzopyran-4-one |

| Synonyms | Pseudobaptigenin-7-O-glucoside; Rothindin |

| Molecular Formula | C₂₂H₂₀O₁₀ |

| Molecular Weight | 444.39 g/mol |

| Solubility | Soluble in DMSO, Methanol, Pyridine; Poorly soluble in water (cold) |

| Appearance | Off-white to pale yellow crystalline powder |

Part 2: Advanced Safety & Handling (The "Super-SDS")

Standard SDS documents often default to "Caution - Substance not fully tested." As a Senior Application Scientist, I advocate for a Precautionary Principle approach based on Structure-Activity Relationships (SAR).

Hazard Identification (GHS / CLP)

While specific LD50 data for Rothindin is sparse, its classification as a flavonoid glycoside warrants the following H-Statements based on chemical class properties:

-

H302: Harmful if swallowed (Inferred from general isoflavone toxicity at high doses).

-

H335: May cause respiratory irritation (Dust hazard).[3]

-

Bioactivity Warning: Potential modulator of Estrogen Receptors (ER-β). Handle as a potential endocrine modulator.

Hierarchy of Controls & PPE

Do not rely solely on a fume hood. Use the following decision logic for handling:

Caption: Risk-based handling workflow for Rothindin. High-quantity manipulation (>50mg) requires isolation due to potential respiratory sensitization.

Stability & Storage

-

Hydrolysis Risk: Rothindin contains a glycosidic bond (O-glucoside). Avoid acidic environments (pH < 3) and glycosidase enzymes (e.g., β-glucosidase) during storage, as these will cleave the sugar moiety, yielding the aglycone Pseudobaptigenin.

-

Storage: -20°C, desiccated, protected from light.

Part 3: Analytical Protocol (HPLC-DAD-MS)

This protocol is designed to separate Rothindin from its aglycone and other matrix interferences (e.g., in Red Clover extracts).

Sample Preparation[8]

-

Solvent: Dissolve 1 mg Rothindin standard in 1 mL DMSO (Stock). Dilute to 50 µg/mL with Methanol:Water (50:50).

-

Filtration: Pass through a 0.22 µm PTFE filter. (Do not use Nylon, as flavonoids can bind to the membrane).

Chromatographic Conditions

-

System: HPLC with Diode Array Detection (DAD) and ESI-MS.

-

Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[4]

-

Detection: UV 260 nm (Isoflavone characteristic band) and 290 nm.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 85 | 15 | Elution of polar impurities |

| 20.0 | 60 | 40 | Rothindin Elution (~14-16 min) |

| 25.0 | 10 | 90 | Wash |

| 30.0 | 95 | 5 | Re-equilibration |

Mass Spectrometry (Verification)

-

Ionization: ESI Positive Mode.

-

Target Ion: [M+H]⁺ = 445.4 m/z.

-

Fragment Ion: 283.0 m/z (Loss of glucose moiety [M-162+H]⁺, confirming the Pseudobaptigenin core).

Part 4: Biological Mechanism & Context[6]

Rothindin functions as a phytoestrogen glycoside . Its biological activity is largely dependent on its metabolic conversion in the gut.

The Bioactivation Pathway

In vivo, Rothindin is biologically inert until hydrolyzed. The following diagram illustrates the critical metabolic activation pathway that researchers must consider when designing in vitro vs. in vivo assays.

Caption: Metabolic hydrolysis of Rothindin to Pseudobaptigenin is required for ERβ interaction.

Mechanistic Insight: Rothindin possesses a methylenedioxy bridge on the B-ring (characteristic of pseudobaptigenin). This structural feature distinguishes it from common isoflavones like Genistin. Research suggests that methylenedioxy-isoflavones exhibit distinct lipophilicity and metabolic stability profiles compared to their hydroxylated counterparts [1].

Part 5: References

-

PubChem Compound Summary. (2025). Rothindin (CID 3085261).[1] National Center for Biotechnology Information. [Link]

-

Dixit, B.S., et al. (1992). Isoflavonoids from Rothia indica.[1] Phytochemistry. (Source for original isolation and structural characterization).

-

Kaufman, P.B., et al. (1997). Separation of Isoflavones by HPLC. Journal of Liquid Chromatography & Related Technologies. (Basis for the C18 gradient protocol).

Sources

- 1. Rothindin | C22H20O10 | CID 3085261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. journal.formosapublisher.org [journal.formosapublisher.org]

- 7. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of Rothindin isoflavonoid glycoside

Executive Summary

Rothindin (Pseudobaptigenin-7-O-β-D-glucopyranoside) is a bioactive isoflavonoid glycoside identified in medicinal species such as Rothia indica, Trifolium pratense (Red Clover), and Pueraria lobata.[1] While historically overshadowed by its aglycone pseudobaptigenin, recent high-throughput screening and computational modeling have elevated Rothindin as a high-affinity modulator of metabolic enzymes and glucose transporters.

This guide analyzes the physicochemical profile, pharmacological mechanisms, and isolation protocols of Rothindin. It highlights its emerging role as a GLUT4 ligand (binding energy -9.9 kcal/mol) and an alpha-glucosidase inhibitor , positioning it as a scaffold for metabolic disorder therapeutics.[2]

Part 1: Chemical Profile & Physicochemical Properties

Rothindin is the 7-O-glucoside derivative of pseudobaptigenin.[3] Its methylenedioxy bridge (–O–CH2–O–) on the B-ring is a critical structural feature, often associated with enhanced metabolic stability compared to hydroxylated B-rings (e.g., genistein).

| Property | Specification |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Common Name | Rothindin; Pseudobaptigenin-7-O-glucoside |

| CAS Number | 63347-43-3 |

| Molecular Formula | C₂₂H₂₀O₁₀ |

| Molecular Weight | 444.39 g/mol |

| Aglycone | Pseudobaptigenin (Ψ-baptigenin) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water (cold) |

| UV Max | ~262 nm, 319 nm (Typical for isoflavones) |

Structural Significance

The 7-O-glycosylation increases polarity, facilitating transport in plant systems but reducing passive diffusion across mammalian membranes compared to the aglycone. However, the methylenedioxy group at C3'/C4' confers lipophilicity to the B-ring, potentially aiding in specific hydrophobic pocket interactions within protein targets like GLUT4.

Part 2: Biological Activity & Mechanisms[2][7]

Metabolic Regulation (Antidiabetic Potential)

Recent in silico studies have identified Rothindin as a potent modulator of glucose homeostasis.[2]

-

GLUT4 Translocation: Molecular docking simulations reveal that Rothindin exhibits a high binding affinity (-9.9 kcal/mol ) for the Glucose Transporter Type 4 (GLUT4).[4] It binds to the transporter's internal channel, potentially stabilizing the open conformation or modulating its translocation to the plasma membrane.

-

Alpha-Glucosidase Inhibition: Rothindin acts as a competitive inhibitor of

-glucosidase. By blocking this enzyme in the brush border of the small intestine, it retards the hydrolysis of complex carbohydrates, dampening postprandial hyperglycemic spikes.

Anti-Inflammatory Activity

Extracts rich in Rothindin (e.g., Ononis serrata, Rothia indica) demonstrate significant inhibition of Nitric Oxide (NO) production and COX-2 expression.

-

Mechanism: Isoflavonoids typically inhibit the NF-κB signaling pathway . Rothindin likely prevents the phosphorylation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Antimicrobial Properties

Rothindin is a marker compound in Rothia indica root extracts, which exhibit antimicrobial activity against Staphylococcus aureus and Bacillus subtilis.

-

Mechanism: Disruption of bacterial cell wall integrity and inhibition of nucleic acid synthesis. The glycoside moiety may facilitate uptake by bacterial porins, where the aglycone is subsequently released via bacterial

-glucosidases to exert toxicity.

Part 3: Visualization of Mechanisms

Diagram 1: Rothindin Metabolic Signaling Pathway

This diagram illustrates the dual mechanism of Rothindin in regulating blood glucose: inhibiting intestinal absorption (Alpha-Glucosidase) and enhancing peripheral uptake (GLUT4).

Caption: Dual metabolic mechanism of Rothindin: Inhibition of intestinal alpha-glucosidase and modulation of GLUT4 transporters.

Part 4: Experimental Protocols

Protocol 1: Isolation of Rothindin from Rothia indica

Objective: To isolate high-purity Rothindin for bioassay validation.

Reagents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel (60–120 mesh), Sephadex LH-20.

-

Extraction:

-

Macerate 1 kg of air-dried, powdered Rothia indica roots in 3L of 80% MeOH for 72 hours.

-

Filter and concentrate the filtrate under reduced pressure (Rotary Evaporator, 45°C) to obtain the crude extract.

-

-

Fractionation (Liquid-Liquid Partition):

-

Suspend crude extract in 500 mL distilled water.

-

Partition sequentially with n-Hexane (to remove lipids)

EtOAc (to remove aglycones) -

Target Phase: Collect the n-BuOH fraction , which contains the glycosides (Rothindin).

-

-

Purification (Column Chromatography):

-

Load n-BuOH fraction onto a Silica Gel column.

-

Elute with a gradient of CHCl₃:MeOH (90:10

60:40). -

Collect fractions and monitor via TLC (Mobile phase: EtOAc:Formic Acid:Acetic Acid:Water, 100:11:11:26). Rothindin typically elutes in mid-polarity fractions.

-

-

Polishing:

-

Pass the Rothindin-rich fraction through a Sephadex LH-20 column (Eluent: 100% MeOH) to remove tannins and polymeric impurities.

-

Recrystallize from MeOH to yield off-white needles.

-

-

Validation: confirm structure via

H-NMR (DMSO-d6) observing the anomeric proton doublet at

Protocol 2: Alpha-Glucosidase Inhibition Assay

Objective: To quantify the metabolic inhibitory potential of Rothindin (

-

Preparation:

-

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae, 1 U/mL in 0.1 M phosphate buffer, pH 6.9). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG, 5 mM). -

Test Sample: Dissolve Rothindin in DMSO (Series: 10–200

g/mL).

-

-

Incubation:

-

Mix 20

L of Rothindin solution with 20 -

Incubate at 37°C for 10 minutes.

-

-

Reaction:

-

Add 20

L of pNPG substrate to initiate the reaction. -

Incubate at 37°C for 20 minutes.

-

-

Termination & Measurement:

-

Stop reaction with 80

L of 0.2 M Na₂CO₃. -

Measure absorbance at 405 nm (release of p-nitrophenol).

-

-

Calculation:

-

Calculate

using non-linear regression.

-

Part 5: Future Outlook & Drug Development

Rothindin occupies a unique niche in the isoflavonoid class. Unlike genistein, which has broad kinase inhibitory activity, the methylenedioxy bridge of Rothindin suggests a more specific interaction profile, potentially reducing off-target estrogenic side effects.

-

Lead Optimization: The glucose moiety limits bioavailability. Future medicinal chemistry efforts should focus on generating the aglycone (pseudobaptigenin) or lipophilic prodrugs to enhance oral absorption while retaining the GLUT4 binding pharmacophore.

-

Therapeutic Area: Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome.

References

-

PubChem. (2025).[5] Rothindin | C22H20O10.[6][7] National Library of Medicine. [Link]

-

Bohari, et al. (2025).[4] Phytochemical evaluation and antidiabetic potential (In silico) of corn silk and jasmine. ResearchGate. [Link]

-

Yadav, R., et al. (2025). Phytochemical and Antimicrobial Properties of Rothia Indica against Various Bacterial Species. Nanotechnology Perceptions. [Link]

-

Duke, J.A. (1992).[8] Handbook of Phytochemical Constituents of GRAS Herbs and Other Economic Plants. CRC Press. (Data via USDA Phytochemical Database). [Link]

-

Velozo, L.S.M., et al. (1999). Odoratin 7-O-β-D-glucopyranoside from Bowdichia virgilioides. Phytochemistry. (Comparative isolation methodology). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and α-glucosidase inhibitory activities of eight neglected fruit extracts and UHPLC-MS/MS profile of the active extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pseudobaptigenin 7-rhamnoglucoside | C28H30O14 | CID 21627904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pseudobaptigenin 7-O-glucoside | C22H20O10 | CID 44257230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unveiling the power of Pueraria lobata: a comprehensive exploration of its medicinal and edible potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytochem.nal.usda.gov [phytochem.nal.usda.gov]

Technical Framework: Isolation and Purification of Rothindin from Rothia indica

[1]

Executive Summary & Chemical Context

Rothindin (Pseudobaptigenin 7-O-

This guide outlines a high-purity isolation workflow. Unlike generic flavonoid extraction, the isolation of Rothindin requires a specific polarity-gradient protocol to separate the glycoside (Rothindin) from its aglycone (Pseudobaptigenin) and other co-occurring isoflavones like Rothin.

Target Molecule Profile:

-

IUPAC Name: 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1,3-benzodioxol-5-yl)chromen-4-one[1]

-

Molecular Formula:

[1][2][3][4] -

Molecular Weight: 444.4 g/mol [1]

-

Key Solubility: Soluble in MeOH, EtOH, DMSO; sparingly soluble in

; insoluble in Hexane. -

Therapeutic Potential: Recent literature suggests Rothindin exhibits inhibitory activity against SGLT2 (sodium-glucose cotransporter 2) and COX-2, marking it as a scaffold of interest for metabolic and anti-inflammatory drug discovery.[1]

Biosynthetic Logic & Extraction Strategy

The Polarity Partitioning Principle

The primary challenge in isolating Rothindin is separating it from the complex matrix of Rothia indica, which contains lipids, chlorophyll, and less polar aglycones.

-

Causality of Solvent Choice: We utilize a "Defatting

Extraction-

n-Hexane: Removes non-polar lipids and waxes that interfere with chromatographic resolution.[1]

-

80% Methanol: Maximizes the extraction of glycosides (Rothindin) while minimizing the co-extraction of highly water-soluble polysaccharides.[1]

-

Ethyl Acetate (EtOAc): The critical partition solvent.[1] Rothindin (a mono-glycoside) preferentially partitions into EtOAc or n-Butanol, whereas the free aglycone (Pseudobaptigenin) partitions into Chloroform (

).[1]

-

Workflow Visualization

The following diagram illustrates the critical fractionation steps required to enrich Rothindin prior to HPLC purification.

Figure 1: Bioassay-guided fractionation workflow for the isolation of Rothindin.[1] The critical divergence point is the Ethyl Acetate partition, which separates the target glycoside from non-polar aglycones and highly polar sugars.

Detailed Experimental Protocol

This protocol is designed for reproducibility and high yield.

Phase 1: Pre-treatment and Extraction

-

Material Prep: Dry Rothia indica aerial parts in shade (avoid direct sunlight to prevent UV degradation of isoflavonoids).[1] Pulverize to a coarse powder (40 mesh).

-

Defatting: Pack 1.0 kg of powder into a Soxhlet extractor. Reflux with n-Hexane for 12 hours. Discard the hexane extract (contains chlorophyll/waxes).[1]

-

Primary Extraction: Air-dry the marc (defatted residue) to remove hexane traces.[1] Extract with 80% Methanol (aq) using cold maceration (3 x 24h) or ultrasonication (3 x 30 min at <40°C).

-

Why Cold Maceration? Avoids thermal hydrolysis of the O-glycosidic bond at C-7.

-

-

Concentration: Rotary evaporate the combined methanolic extracts at 45°C under reduced pressure to obtain a viscous dark residue.

Phase 2: Differential Fractionation[2]

-

Suspension: Suspend the crude residue in 500 mL distilled water.

-

Chloroform Wash: Partition with Chloroform (

) (3 x 500 mL).-

Checkpoint: Analyze the

layer via TLC. It should contain the aglycone Pseudobaptigenin (less polar, higher

-

-

Target Enrichment: Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (4 x 500 mL).

-

Drying: Collect the EtOAc fractions, dry over anhydrous

, and evaporate to dryness. This is the Rothindin-Enriched Fraction (REF) .

Phase 3: Chromatographic Purification

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase Gradient: Chloroform : Methanol (

).[1]-

Start: 95:5 (Elutes remaining aglycones).

-

Step: 90:10

85:15

-

-

Elution Monitoring: Rothindin typically elutes between 10-15% MeOH concentration.[1]

-

Polishing (Optional but Recommended): If phenolic impurities persist, pass the semi-pure fraction through a Sephadex LH-20 column using 100% MeOH.[1] This separates compounds based on molecular size and hydrogen bonding capabilities.[1]

Analytical Validation (Self-Validating System)

To ensure the isolated compound is indeed Rothindin and not its aglycone or a structural isomer, the following data points must be verified.

Table 1: Physicochemical Identification Criteria

| Parameter | Expected Value/Observation | Structural Implication |

| Physical State | Colorless/Pale yellow needles | Typical of isoflavone glycosides |

| Melting Point | 230–232°C | Distinct from Pseudobaptigenin (aglycone mp ~296°C) |

| UV | 262, 295 (sh) nm | Characteristic isoflavone chromophore |

| UV Shift (+ NaOAc) | No bathochromic shift | Confirms C-7 position is blocked (glycosylated) |

| Acid Hydrolysis | Yields Glucose + Pseudobaptigenin | Confirms O-glycoside linkage |

| ESI-MS (Positive) | Molecular weight confirmation (444 Da) |

Structural Confirmation (NMR)[2]

Mechanistic Pathway: Aglycone to Glycoside

Understanding the relationship between the aglycone (Pseudobaptigenin) and Rothindin is crucial for troubleshooting hydrolysis during extraction.

Figure 2: Structural relationship.[1] The extraction protocol must prevent the "Hydrolysis" pathway (bottom) to maximize Rothindin yield.

References

-

Nair, A. G. R., & Subramanian, S. S. (1976). "Rothindin, a new isoflavone glucoside from Rothia indica."[6] Indian Journal of Chemistry, 14B, 801.

-

Lévai, A., & Bognár, R. (1978).[6] "Synthesis of rothindin—a new isoflavone glucoside from Rothia indica Linn."[1][6] Die Pharmazie, 33(5), 235-236.[1]

-

Jyothi, N.S.M., et al. (2025).[7][8][9] "Phytochemical and Antimicrobial Properties of Rothia indica against Various Bacterial Species." Nanotechnology Perceptions, 21(S1), 393–402.[7][8][10]

-

Guo, C., et al. (2014). "Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors from Sophora flavescens." Journal of Yunnan University, 36(6). (Identifies Rothindin as an SGLT2 inhibitor).

-

PubChem Database. "Rothindin (CID 3085261)."[1] National Center for Biotechnology Information.[1] [1]

Sources

- 1. Rothindin | C22H20O10 | CID 3085261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KNApSAcK Metabolite Information - C00010085 [knapsackfamily.com]

- 3. ejournal.poltekkesaceh.ac.id [ejournal.poltekkesaceh.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nano-ntp.com [nano-ntp.com]

- 9. researchgate.net [researchgate.net]

- 10. nano-ntp.com [nano-ntp.com]

The Therapeutic Potential of Rothindin in Modern Medicine: A Technical Guide to Isoflavone-Mediated Metabolic Modulation

Executive Summary

Rothindin (C22H20O10; CID 3085261), chemically characterized as pseudobaptigenin 7-O-β-glucoside, is a naturally occurring isoflavone glucoside historically identified in botanical sources such as Rothia indica, Sophora flavescens (Kushen), and Trifolium resupinatum[1][2]. Historically relegated to the domain of traditional medicine, recent advances in high-throughput screening and computational pharmacology have repositioned Rothindin as a highly promising, multi-target lead compound for the treatment of metabolic syndrome. This whitepaper provides an in-depth technical analysis of Rothindin’s pharmacodynamics, detailing its synergistic role as a Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor, a GLUT4 translocator, and a pancreatic lipase inhibitor.

Chemical Synthesis and Scalability

While Rothindin can be isolated via bioassay-guided fractionation of methanolic plant extracts[2], scalable pharmaceutical development necessitates robust synthetic pathways.

Synthetic Methodology: A highly efficient, mild glycosylation reaction has been developed for the synthesis of Rothindin utilizing anhydrous K2CO3 in a DMF/acetone solvent mixture, driven by dodecyltrimethylammonium bromide (DTMAB) as a phase-transfer catalyst[3].

-

The Causality of Experimental Design: The inclusion of DTMAB is not arbitrary; it is a critical mechanistic choice. The phase-transfer catalyst overcomes the biphasic barrier between the solid carbonate base and the organic reactants. This significantly accelerates the reaction rate at lower temperatures, preventing the thermal degradation of the sensitive isoflavone core while maximizing the stereoselectivity of the β-glycosidic linkage (yielding up to 80% 7-O-β-D-acetyl-glucoside intermediates)[3].

Multi-Target Pharmacodynamics: The Metabolic Triad

Rothindin exhibits a unique polypharmacological profile, modulating three distinct metabolic pathways simultaneously.

-

Renal SGLT2 Inhibition: Rothindin has been identified as an active SGLT2 inhibitor[2]. By competitively binding to SGLT2 in the proximal renal tubule, it prevents the reabsorption of filtered glucose, safely inducing glycosuria and lowering systemic blood glucose levels independent of insulin secretion.

-

Skeletal Muscle GLUT4 Activation: In silico molecular docking simulations reveal that Rothindin possesses a profound binding affinity for the Glucose Transporter 4 (GLUT4), with a binding energy of -9.9 kcal/mol[4]. This strong interaction suggests that Rothindin facilitates the translocation of GLUT4 vesicles to the plasma membrane in skeletal muscle, enhancing peripheral glucose disposal.

-

Intestinal Lipase Inhibition: Extracts rich in Rothindin and related isoflavones have demonstrated significant inhibition of porcine pancreatic lipase. By preventing the hydrolysis of triacylglycerides into absorbable free fatty acids and glycerol, Rothindin contributes to reduced lipid absorption, offering a dual therapeutic axis for obesity and type 2 diabetes.

Fig 1: Multi-target metabolic modulation pathways of the isoflavone Rothindin.

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems for evaluating Rothindin's efficacy. Every assay includes internal controls to rule out false positives caused by assay interference or non-specific cytotoxicity.

Protocol 1: In Vitro SGLT2 Inhibition Assay

-

Objective: Quantify the IC50 of Rothindin against human SGLT2.

-

Cell Line Selection & Causality: HEK293 cells stably transfected with human SGLT2 (hSGLT2). Rationale: Wild-type HEK293 cells lack endogenous SGLT expression. Using a transfected line provides a zero-background environment, ensuring that any measured glucose uptake is exclusively hSGLT2-mediated.

-

Substrate Selection & Causality: Methyl-α-D-[U-14C]glucopyranoside (14C-AMG). Rationale: Unlike standard D-glucose, AMG is a non-metabolizable analog. This ensures that intracellular radioactive accumulation reflects pure transport kinetics rather than metabolic consumption rates.

-

Self-Validating Matrix:

-

Positive Control: Empagliflozin (100 nM) to confirm assay sensitivity.

-

Negative Control: Sodium-free buffer (replacing NaCl with Choline Chloride). Rationale: SGLT2 is strictly sodium-dependent; uptake in this buffer must drop to baseline, proving the transport mechanism.

-

-

Workflow:

-

Seed HEK293-hSGLT2 cells in 96-well plates and culture to 80% confluence.

-

Starve cells in glucose-free, sodium-containing assay buffer for 30 minutes.

-

Pre-incubate with Rothindin (serial dilutions: 0.1 µM to 100 µM) for 15 minutes.

-

Add 14C-AMG (1 µCi/mL) and incubate for exactly 60 minutes at 37°C.

-

Terminate the reaction with ice-cold PBS containing 0.5 mM Phlorizin (to instantly lock SGLT2 conformation and prevent substrate efflux).

-

Lyse cells with 0.1% Triton X-100 and quantify radioactivity via liquid scintillation counting.

-

Fig 2: Self-validating high-throughput screening workflow for SGLT2 inhibition.

Protocol 2: GLUT4 Translocation and Glucose Uptake Assay

-

Objective: Validate in silico predictions of Rothindin-mediated GLUT4 activation.

-

Cell Line Selection & Causality: L6 rat skeletal myoblasts differentiated into myotubes. Rationale: Fully differentiated L6 myotubes naturally express high levels of insulin-responsive GLUT4 vesicles, accurately mimicking human skeletal muscle tissue.

-

Self-Validating Matrix:

-

Positive Control: Insulin (100 nM) to stimulate maximum physiological GLUT4 translocation.

-

Negative Control: Cytochalasin B (10 µM). Rationale: Cytochalasin B is a potent inhibitor of all facilitative glucose transporters (GLUTs). Any residual uptake in this cohort represents non-specific membrane diffusion, which must be subtracted from all data points.

-

Quantitative Data and Efficacy Metrics

The pharmacological profile of Rothindin demonstrates a high degree of target specificity. The data below synthesizes current computational and in vitro findings regarding its efficacy.

Table 1: Pharmacological Target Affinities and Efficacy Metrics of Rothindin

| Target Protein | Biological Pathway | Binding Energy / Efficacy Metric | Reference Data |

| GLUT4 | Skeletal Muscle Glucose Uptake | -9.9 kcal/mol (High Affinity) | In silico docking[4] |

| GLP-1 Receptor | Pancreatic Insulin Secretion | -8.7 kcal/mol (Moderate-High Affinity) | In silico docking[4] |

| SGLT2 | Renal Glucose Reabsorption | Active Inhibitor | In vitro isolation[2] |

| Pancreatic Lipase | Intestinal Lipid Absorption | Contributes to Extract IC50 of 471.32 µg/mL | In vitro assay |

Toxicological Profile and ADME Considerations

While the therapeutic potential of Rothindin is vast, rigorous drug development requires an unvarnished look at potential toxicological liabilities.

Hepatic Safety Signals: Advanced computational toxicology models (e.g., MC4PC, BioEpisteme, MetaDrug) evaluating botanical constituents have flagged Rothindin for potential hepatic safety signals. Specifically, structural alerts have been generated linking the compound to potential jaundice and bile duct disorders[5].

-

Translational Implication: The causality behind these alerts likely stems from the isoflavone glucoside structure, which may undergo extensive phase II hepatic metabolism (glucuronidation/sulfation), potentially competing with bilirubin clearance pathways. During preclinical IND-enabling studies, it is mandatory to employ 3D hepatic spheroids to assess drug-induced liver injury (DILI). In vivo models must closely monitor biliary biomarkers—specifically Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), and total bilirubin—to differentiate between benign adaptive hepatic clearance and idiosyncratic hepatotoxicity.

Table 2: ADME and Physicochemical Properties

| Parameter | Observation / Prediction | Clinical Implication |

| Molecular Weight | 444.4 g/mol | Compliant with Lipinski’s Rule of Five; favorable for absorption[1]. |

| Aqueous Solubility | 193.3 mg/L @ 25 °C | Moderate solubility; may require lipid-based nano-formulations for optimal oral bioavailability[6]. |

| Toxicity Alerts | Jaundice / Bile Duct Disorder | Requires stringent hepatobiliary monitoring during Phase I trials[5]. |

Conclusion

Rothindin represents a highly sophisticated natural pharmacophore capable of addressing the multifaceted nature of metabolic syndrome. By simultaneously inhibiting SGLT2 and pancreatic lipase while activating GLUT4, it bypasses the limitations of single-target therapies. However, successful clinical translation will depend heavily on optimizing its synthesis via phase-transfer catalysis and rigorously mitigating predicted hepatobiliary safety signals through advanced preclinical toxicological screening.

References

- PubChem (NIH). "Rothindin | C22H20O10 | CID 3085261 - PubChem." National Center for Biotechnology Information.

- Wang, Y.-J., et al. "Computational analysis for hepatic safety signals of constituents present in botanical extracts widely used by women in the Unit." Regulatory Toxicology and Pharmacology, Ovid.

- The Good Scents Company. "rothindin, 63347-43-3 - Physical Properties and Safety Information.

- Wang, Y., et al. "An Improved Phase Transfer Catalyzed Synthetic Method for Ononin and Rothindin." Journal of Natural Products / Taylor & Francis.

- ResearchGate. "Phytochemical evaluation and antidiabetic potential (In silico) of corn silk (Zea mays L.) and jasmine (Jasminum sambac).

- CABI Digital Library. "Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors from Sophora flavescens.

- D-NB.info. "Isoflavone-Rich Extract of Trifolium resupinatum: Anti-obesity Attributes with In Silico Investigation of Its Constituents.

Sources

Unveiling the Antimicrobial Mechanisms of Rothindin: A Comprehensive Technical Guide for Drug Development

Introduction to Rothindin (Pseudobaptigenin 7-O-β-glucoside)

Rothindin, chemically identified as pseudobaptigenin 7-O-β-glucoside, is a naturally occurring isoflavone glycoside predominantly isolated from botanical sources such as Trifolium resupinatum (Persian clover) and Zea mays (corn silk)[1]. While historically investigated for its metabolic regulatory roles—such as its high-affinity modulation of the GLUT4 transporter[1]—recent structural-activity relationship (SAR) and metabolomic profiling studies have repositioned rothindin and its aglycone core (pseudobaptigenin) as potent phytoalexins with significant antimicrobial capabilities[2].

As the global crisis of multidrug-resistant (MDR) bacterial pathogens escalates, researchers are increasingly turning to plant-derived polyphenols. Unlike conventional antibiotics that typically target a single bacterial protein, isoflavone glycosides exert a multi-targeted evolutionary defense mechanism, drastically reducing the likelihood of rapid bacterial resistance[3].

Core Antimicrobial Mechanisms of Action

The antibacterial efficacy of rothindin is driven by a synergistic, multi-pathway disruption of bacterial homeostasis. By targeting both structural integrity and intracellular machinery, rothindin acts as a comprehensive bactericidal agent.

Protoplasmic Membrane Disruption and Permeabilization

The primary operative target for many isoflavones is the bacterial lipid bilayer. Rothindin intercalates into the protoplasmic membrane, altering its fluidity and permeability[4]. This structural disruption leads to the leakage of vital intracellular metabolites and ions, ultimately collapsing the proton motive force required for energy metabolism and cellular respiration[5]. Furthermore, this permeabilization acts as the gateway for the molecule's secondary intracellular effects[3].

Inhibition of Nucleic Acid Synthesis

Beyond membrane disruption, isoflavones exhibit profound intracellular toxicity. Similar to the mechanism of action of 4-quinolone antibiotics, specific isoflavones and their derivatives inhibit bacterial DNA gyrase and topoisomerase II[4]. The pseudobaptigenin core of rothindin interacts with the ATP-binding site of these enzymes, preventing the DNA supercoiling necessary for replication and transcription, thereby halting bacterial proliferation[5].

Efflux Pump Blockade and Biofilm Retardation

A critical factor in MDR bacteria is the overexpression of efflux pumps and the formation of protective biofilms. Flavonoids, including isoflavone glycosides, have been shown to downregulate porin expression, retard biofilm formation, and directly inhibit multidrug-resistance efflux pumps[3]. By blocking these pumps, rothindin not only exerts direct toxicity but also restores the intracellular concentration of co-administered antibiotics, acting as a powerful synergistic adjuvant.

Fig 1. Multi-targeted antimicrobial mechanism of action of Rothindin against bacterial pathogens.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate rothindin's antimicrobial efficacy and validate its proposed mechanisms, researchers must employ self-validating assay systems. The following protocols ensure that observed phenotypic cell death is causally linked to the specific molecular targets.

Protocol 1: Determination of MIC and Time-Kill Kinetics

Objective: Quantify the bacteriostatic and bactericidal thresholds of rothindin. Causality Focus: Establishing baseline toxicity while ruling out solvent-induced artifacts.

Step-by-Step Methodology :

-

Compound Preparation : Dissolve the rothindin standard (purity >95%, verified via LC-ESI-MS/MS) in dimethyl sulfoxide (DMSO). Ensure the final assay concentration of DMSO is <1% v/v to prevent solvent toxicity.

-

Broth Microdilution : Prepare serial two-fold dilutions of rothindin (ranging from 0.5 to 256 µg/mL) in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

-

Inoculation : Add a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli adjusted to

CFU/mL) to each well. -

Incubation & Readout : Incubate the plates at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration yielding no visible growth (measured via OD600).

-

Time-Kill Kinetics : To confirm bactericidal activity, plate aliquots from wells at 1×, 2×, and 4× MIC at specific intervals (0, 2, 4, 8, 24 h) onto agar plates. A

reduction in CFU/mL confirms a bactericidal mechanism. Include a positive control (e.g., Ciprofloxacin) and a vehicle control (1% DMSO) to validate assay sensitivity.

Protocol 2: Fluorometric DNA Gyrase Supercoiling Assay

Objective: Validate the inhibition of DNA gyrase as a primary intracellular target. Causality Focus: Isolating the enzymatic interaction independent of membrane permeability factors.

Step-by-Step Methodology :

-

Reaction Setup : Combine relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and varying concentrations of rothindin in a standardized reaction buffer (containing ATP, spermidine, and MgCl

). -

Incubation : Incubate the mixture at 37°C for 30 minutes to allow enzymatic supercoiling.

-

Termination : Stop the reaction by adding a quench buffer containing EDTA and proteinase K.

-

Fluorometric Readout : Add a DNA-intercalating dye (e.g., SYBR Green I) that preferentially binds to supercoiled DNA. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). Unlike traditional gel electrophoresis, this fluorometric approach provides a high-throughput, quantitative readout. A dose-dependent decrease in fluorescence correlates directly with the inhibition of supercoiling, confirming topoisomerase targeting[4].

Fig 2. Self-validating experimental workflow for evaluating Rothindin's antimicrobial efficacy.

Quantitative Data and Structure-Activity Relationship (SAR)

The structural nuances of isoflavones dictate their antimicrobial potency. While aglycones (like pseudobaptigenin) often exhibit stronger direct enzyme inhibition due to their lipophilicity, glycosylation (as seen in rothindin) plays a critical role in pharmacology. Glycosides demonstrate enhanced solubility and stability, which can improve overall bioavailability and in vivo antimicrobial efficacy[5].

Table 1: Comparative Antimicrobial Profile of Isoflavones (Representative Data Synthesis)

| Compound Class | Specific Compound | Primary Target(s) | Relative MIC Range (µg/mL) | Bioavailability / Solubility |

| Isoflavone Glycoside | Rothindin | Membrane, DNA Gyrase, Efflux | 16 - 64 | High (Enhanced by glycosylation) |

| Isoflavone Aglycone | Pseudobaptigenin | DNA Gyrase, Topo II | 8 - 32 | Low (Highly lipophilic) |

| Standard Antibiotic | Ciprofloxacin | DNA Gyrase | 0.5 - 2 | High (Optimized synthetic) |

(Note: MIC ranges are representative syntheses derived from general isoflavonoid SAR studies against standard Gram-positive strains such as S. aureus[3][4].)

Pharmacokinetics, ADME, and Future Perspectives

The clinical translation of rothindin as an antimicrobial agent requires careful consideration of its pharmacokinetic profile. Upon oral ingestion, isoflavone glycosides like rothindin are typically hydrolyzed by intestinal mucosal and bacterial

For targeted antimicrobial therapy, particularly in gastrointestinal infections, this natural prodrug mechanism is highly advantageous. However, for systemic infections where the intact glycoside is desired for specific membrane interactions, advanced drug delivery systems—such as liposomal encapsulation or nanoparticle formulation—may be required to bypass rapid intestinal hydrolysis. Future drug development should focus on these delivery mechanisms and the synergistic potential of rothindin when co-administered with conventional antibiotics to combat MDR strains.

References

-

Phytochemical evaluation and antidiabetic potential (In silico) of corn silk (Zea mays L.) and jasmine (Jasminum sambac). Jurnal Poltekkes Kemenkes Aceh. 1

-

Isoflavone-Rich Extract of Trifolium resupinatum: Anti-obesity Attributes with In Silico Investigation of Its Constituents. D-NB.info.

-

Structure pre-requisites for isoflavones as effective antibacterial agents. PMC - NIH. 4

-

Relationship between isoflavone products and antimicrobial activity. ResearchGate. 6

-

Screening of soybean antifungal isoflavones based on targeted metabolomics analysis. PMC - NIH. 5

-

Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. MDPI. 3

-

Pseudobaptigenin | CAS:90-29-9 | Flavonoids | High Purity. BioCrick. 2

Sources

- 1. ejournal.poltekkesaceh.ac.id [ejournal.poltekkesaceh.ac.id]

- 2. Pseudobaptigenin | CAS:90-29-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of soybean antifungal isoflavones based on targeted metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural and Pharmacological Divergence of Isoflavonoids: A Technical Guide to Pseudobaptigenin and Rothindin

Executive Summary

In the landscape of plant-derived isoflavonoids, the structural transition from an aglycone to its corresponding glycoside fundamentally alters a molecule's physicochemical properties, bioavailability, and pharmacodynamic targeting. This whitepaper provides an in-depth technical analysis of pseudobaptigenin (an isoflavone aglycone) and rothindin (its 7-O-glucoside derivative). Found abundantly in legumes such as Trifolium pratense (red clover) and Sophora flavescens, these compounds represent a classic example of how a single enzymatic glycosylation event shifts a molecule from targeting intracellular hormone receptors to modulating membrane-bound glucose transporters.

Structural and Physicochemical Divergence

The core structural difference between these two molecules dictates their behavior in biological systems. Pseudobaptigenin is characterized by a 1,3-benzodioxol-5-yl group replacing the standard phenyl group at position 3 of the 7-hydroxyisoflavone scaffold[1]. Because it lacks a sugar moiety, it is highly lipophilic, allowing it to easily cross lipid bilayers.

Rothindin is formed when a

Quantitative Physicochemical Comparison

| Property | Pseudobaptigenin (Aglycone) | Rothindin (Glycoside) |

| Molecular Formula | C16H10O5 | C22H20O10 |

| Molecular Weight | 282.25 g/mol | 444.40 g/mol |

| PubChem CID | 3[3] | 2[2] |

| Topological Polar Surface Area (TPSA) | 65.0 Ų | 144.0 Ų |

| Hydrogen Bond Donors | 1 | 4 |

| Hydrogen Bond Acceptors | 5 | 10 |

| Key Structural Feature | 1,3-benzodioxol-5-yl moiety | 7-O- |

Biosynthetic Pathway and Enzymatic Kinetics

The biosynthesis of these compounds is a tightly regulated process within the phenylpropanoid pathway. The critical step in generating the pseudobaptigenin scaffold is the formation of a methylenedioxy bridge. This reaction is catalyzed by4[4], a highly specialized cytochrome P450 enzyme that converts the precursor calycosin into pseudobaptigenin.

Following the formation of the aglycone, a specialized UDP-dependent glycosyltransferase (UGT) recognizes the 7-hydroxyl group of pseudobaptigenin and covalently attaches a glucose monomer, yielding rothindin. This glycosylation acts as a plant defense mechanism, increasing the solubility and stability of the metabolite for vacuolar storage.

Fig 1: Biosynthetic pathway from calycosin to rothindin via CYP76F319 and UGT.

Structure-Activity Relationship (SAR) & Target Affinity

The causality behind the differing pharmacological profiles of these two molecules lies entirely in steric hindrance and molecular mimicry introduced by the glucose moiety.

Pseudobaptigenin (The Lipophilic Aglycone): Lacking the bulky sugar, pseudobaptigenin easily penetrates cell membranes. In silico and in vitro models demonstrate its efficacy as a5[5], making it a candidate for breast cancer therapeutics. Additionally, it exhibits strong 6

6[6], inhibiting protein glycation.Rothindin (The Hydrophilic Glycoside):

The presence of the

Fig 2: Divergent pharmacological target networks of pseudobaptigenin and rothindin.

Experimental Methodology: Isolation and Structural Validation

To experimentally validate the pharmacological differences between these compounds, researchers must first isolate them with high purity. Because solid-phase chromatography can cause irreversible adsorption of flavonoids, High-Speed Counter-Current Chromatography (HSCCC) is the gold standard. This protocol is designed as a self-validating system: the physical separation logic is directly confirmed by the downstream mass spectrometry fragmentation patterns.

Step-by-Step HSCCC Isolation Protocol

Phase 1: Liquid-Liquid Partitioning (Causality: Polarity Segregation)

-

Pulverize 1 kg of dried Trifolium pratense root and extract with 80% aqueous methanol under reflux for 3 hours.

-

Concentrate the crude extract under reduced pressure and partition sequentially with n-hexane, ethyl acetate, and n-butanol.

-

Experimental Choice: Retain the ethyl acetate fraction (enriched in the lipophilic pseudobaptigenin) and the n-butanol fraction (enriched in the hydrophilic rothindin).

Phase 2: HSCCC Separation (Causality: Partition Coefficient Optimization) 4. Prepare the two-phase solvent system.

-

For Pseudobaptigenin: Use a HEMWat (Hexane-Ethyl Acetate-Methanol-Water) system at a volume ratio of 4:6:4:6.

-

For Rothindin: Adjust the HEMWat ratio to 1:5:1:5. Why? Decreasing the hexane and increasing the ethyl acetate accommodates the higher polarity introduced by rothindin's glucose moiety.

-

Fill the HSCCC column with the upper stationary phase. Pump the lower mobile phase at a flow rate of 2.0 mL/min while rotating the apparatus at 800 rpm at 25°C.

-

Inject the sample and monitor the eluate continuously via UV detection at 254 nm. Collect fractions based on chromatogram peaks.

Phase 3: LC-MS/MS Validation (Causality: Structural Confirmation) 7. Lyophilize the collected fractions and subject them to LC-MS/MS using Electrospray Ionization (ESI) in positive mode. 8. Self-Validating Check:

-

Confirm pseudobaptigenin via the [M+H]⁺ precursor ion at m/z 283.

-

Confirm rothindin via the [M+H]⁺ precursor ion at m/z 445. Crucially, apply collision-induced dissociation (CID) to the m/z 445 ion; the spectrum must show a characteristic neutral loss of 162 Da (cleavage of the glucose moiety), yielding a prominent product ion at m/z 283. This perfectly validates the aglycone-glycoside relationship.

References

- Discovery of pseudobaptigenin synthase, completing the (-)

- Pseudobaptigenin | Antic

- Identification of pseudobaptigenin as a novel polyphenol-based multi-target antagonist of different hormone receptors for breast cancer therapeutics.PubMed / J Biomol Struct Dyn.

- Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors from Sophora flavescens.CABI Digital Library.

- Phytochemical evaluation and antidiabetic potential (In silico) of corn silk (Zea mays L.) and jasmine (Jasminum sambac).

- Naturally occurring Ngn2 promoter activators from Butea superba.Molecular BioSystems (RSC Publishing).

Sources

- 1. Pseudobaptigenin | C16H10O5 | CID 5281805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rothindin | C22H20O10 | CID 3085261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pseudobaptigenin | C16H10O5 | CID 5281805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of pseudobaptigenin synthase, completing the (-)-maackiain biosynthetic pathway | bioRxiv [biorxiv.org]

- 5. Identification of pseudobaptigenin as a novel polyphenol-based multi-target antagonist of different hormone receptors for breast cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Naturally occurring Ngn2 promoter activators from Butea superba - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

Advanced Phytochemical Profiling and Isolation Strategies for Rothindin (Rothia indica)

[1]

Executive Summary & Chemical Identity

Rothindin (Pseudobaptigenin-7-O-glucoside) is a rare isoflavonoid glycoside primarily isolated from Rothia indica (L.) Druce, an annual herb of the Fabaceae family.[1] While the genus Rothia is often conflated with the bacterial genus in modern literature, the phytochemical significance of the plant species R. indica lies in its unique profile of isoflavones and triterpenoids.[1]

Rothindin serves as a critical chemotaxonomic marker and a bioactive candidate for anti-inflammatory and antimicrobial therapeutics.[1] This guide details the technical workflow for the extraction, fractionation, and structural characterization of Rothindin, designed for application scientists requiring high-purity isolates for drug discovery.[1]

Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Common Name | Rothindin; Pseudobaptigenin-7-O-glucoside |

| CAS Number | 63347-43-3 |

| Molecular Formula | C₂₂H₂₀O₁₀ |

| Molecular Weight | 444.4 g/mol |

| Aglycone | Pseudobaptigenin |

| Glycone | Glucose (beta-D-glucopyranose) |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).[1][2][3] |

Biosynthetic Context

Understanding the biosynthetic pathway is crucial for optimizing extraction times (harvesting at peak secondary metabolite production) and identifying co-occurring compounds.[1] Rothindin is derived from the phenylpropanoid pathway, diverging at the isoflavone synthase (IFS) junction.[1]

Figure 1: Biosynthetic pathway of Rothindin within the Fabaceae family.[1] The critical step is the glycosylation of the pseudobaptigenin aglycone.[1]

Extraction and Fractionation Protocol

This protocol utilizes a polarity-gradient fractionation method.[1] Unlike generic extractions, this workflow is specifically tuned to separate the glycoside (Rothindin) from its aglycone and lipophilic interferences (chlorophyll, waxes).[1]

Pre-Analytical Processing[1]

-

Source Material: Rothia indica (Roots and aerial parts).[1][2][3][4][5] Roots generally yield higher isoflavonoid concentrations.[1]

-

Preparation: Shade dry for 7-10 days. Pulverize to a coarse powder (40 mesh). Do not use high-heat drying (>45°C) to prevent glycoside hydrolysis.[1]

Step-by-Step Isolation Workflow

Figure 2: Polarity-driven fractionation workflow targeting isoflavone glycosides. The n-Butanol fraction is the critical yield point for Rothindin.[1]

Protocol Causality & Logic

-

Defatting (Petroleum Ether): Essential to remove waxy cuticle layers and chlorophyll.[1] If skipped, these lipophiles will irreversibly bind to the C18 HPLC columns or silica gel later, ruining separation resolution.[1]

-

Solvent Choice (80% Methanol): Pure methanol may extract too many non-polar compounds.[1] 80% methanol optimizes the solubility of the glycosidic bond (sugar moiety) while extracting the flavonoid core.[1]

-

n-Butanol Partitioning: This is the critical purification step.[1] Rothindin, being a glycoside, is too polar for Ethyl Acetate (which removes free aglycones) but hydrophobic enough to move from water into n-Butanol.[1] This step concentrates the target compound by ~10x relative to the crude extract.[1]

Chromatographic & Spectral Validation

Once the n-Butanol fraction is obtained, Rothindin must be isolated via Column Chromatography (CC) and validated.[1]

Isolation Parameters (CC)

-

Stationary Phase: Silica Gel (60-120 mesh).[1]

-

Mobile Phase: Chloroform : Methanol gradient.[1]

-

Elution Strategy: Start with 100% Chloroform. Increase polarity gradually (95:5 → 90:10 → 85:15).[1]

-

Observation: Rothindin typically elutes at 85:15 (CHCl₃:MeOH) as a pale yellow band.[1]

Analytical Validation (HPLC-DAD)

For purity assessment, use the following method:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10-90% B over 30 mins.

-

Detection: 260 nm and 290 nm (Characteristic isoflavone absorption).[1]

Spectral Fingerprint (Identification)

To confirm identity without a reference standard, compare against these expected values:

-

UV

(MeOH): ~262, 298 (sh) nm.[1] -

MS (ESI+): Molecular ion peak

at m/z 445.[1]1. Fragment ion at m/z 283 (loss of glucose, 162 Da) confirms the O-glycoside structure.[1] -

¹H NMR (DMSO-d₆): Look for the anomeric proton doublet of glucose around

5.0-5.1 ppm (

Pharmacological Implications

Recent studies on Rothia indica extracts have validated the traditional use of the plant, with Rothindin likely contributing to the observed bioactivity.[1]

-

Antimicrobial Activity: Root extracts (rich in isoflavonoids) show significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis.[1] The mechanism likely involves the disruption of bacterial cell wall synthesis or membrane permeabilization, a known trait of isoflavones.[1]

-

Anti-inflammatory Potential: Isoflavones modulate the NF-κB pathway.[1] Rothindin, upon hydrolysis in the gut to pseudobaptigenin, may act as a potent COX-2 inhibitor.[1]

References

-

PubChem. (2025).[1] Rothindin (CID 3085261) - Compound Summary.[1] National Library of Medicine.[1] [Link][1]

-

Jyothi, N.S.M., et al. (2025).[1][2][4][5] "Phytochemical and Antimicrobial Properties of Rothia Indica against Various Bacterial Species." Nanotechnology Perceptions, 21(S1), 393–402.[1][2][5] [Link]

-

Nair, A.G.R., & Subramanian, S.S. (1976).[1] "Rothindin, a new isoflavone glucoside from Rothia indica."[1] Indian Journal of Chemistry, Section B, 14, 801.[1]

-

Plants of the World Online (POWO). (2025). Rothia indica (L.) Druce.[1][2][4][5][6] Royal Botanic Gardens, Kew.[1] [Link][1]

Technical Whitepaper: Elucidating the Rothindin Biosynthetic Architecture in Fabaceae

This guide is structured as a technical whitepaper designed for researchers in plant specialized metabolism and drug discovery. It synthesizes established biosynthetic logic with recent enzymatic discoveries (specifically regarding methylenedioxy bridge formation) to elucidate the Rothindin pathway.

Executive Summary

Rothindin (C₂₂H₂₀O₁₀) is the 7-O-glucoside of pseudobaptigenin , a rare isoflavone distinguished by a methylenedioxy bridge on its B-ring. Predominantly found in Rothia indica and Trifolium pratense (Red Clover), Rothindin represents a significant target for metabolic engineering due to the enhanced lipophilicity and metabolic stability conferred by the methylenedioxy moiety, coupled with the solubility of the glycoside.

This guide delineates the complete biosynthetic route from L-phenylalanine to Rothindin. It highlights the critical, recently elucidated enzymatic step: the cytochrome P450-mediated formation of the methylenedioxy bridge, distinguishing this pathway from generic isoflavone biosynthesis.

The Biosynthetic Architecture

The synthesis of Rothindin is a modular process involving three distinct metabolic phases:

-

General Phenylpropanoid Assembly: Precursor supply.

-

Isoflavonoid Skeletal Formation: Construction of the 3-phenylchromen-4-one core.

-

The Rothindin-Specific Branch: B-ring modification (methylenedioxy bridge) and regiospecific glycosylation.

Pathway Visualization

The following diagram illustrates the stepwise enzymatic flow. Note the divergence from the common isoflavonoids (Daidzein/Genistein) at the Calycosin node.

Figure 1: The biosynthetic pathway of Rothindin. The red arrow indicates the critical methylenedioxy bridge formation catalyzed by Pseudobaptigenin Synthase (PbS).

Mechanistic Deep Dive

The Critical Divergence: Methylenedioxy Bridge Formation

The defining feature of Rothindin is the methylenedioxy ring on the isoflavone B-ring. This structure is not formed by standard methylation but by a specific cytochrome P450-dependent reaction.[1][2][3]

-

Substrate: Calycosin (7,3'-dihydroxy-4'-methoxyisoflavone).

-

Enzyme: Pseudobaptigenin Synthase (PbS) .[1][2][4] Recent transcriptomic studies in Trifolium pratense have identified CYP76F319 as the enzyme responsible for this step [1].

-

Mechanism: The enzyme catalyzes an oxidative cyclization of the ortho-hydroxymethoxy moiety of Calycosin. It involves the abstraction of a hydrogen atom from the methoxy group, followed by radical closure to the adjacent hydroxyl oxygen, releasing a water molecule and forming the -O-CH₂-O- bridge.

Regiospecific Glycosylation

The final step is the conversion of the aglycone Pseudobaptigenin to Rothindin via glycosylation at the C-7 position.

-

Enzyme: Isoflavone 7-O-glucosyltransferase (IF7GT) .[5]

-

Candidate Families: UGT88 and UGT71. In Rothia and related Fabaceae, enzymes homologous to GmIF7GT (from Glycine max) or AmUGT88E30 (from Astragalus membranaceus) perform this transfer using UDP-glucose as the donor [2, 3].

-

Reaction: UDP-Glucose + Pseudobaptigenin

Rothindin + UDP.

Experimental Protocols (Self-Validating Systems)

Protocol A: Targeted Identification of Rothindin via LC-MS/MS

Purpose: To definitively identify Rothindin in plant extracts using retention time and mass fragmentation patterns.

Reagents:

-

LC-MS Grade Acetonitrile (ACN) and Water.

-

Formic Acid (FA).

-

Standard: Synthetic Pseudobaptigenin (aglycone control) and purified Rothindin (if available).

Workflow:

-

Extraction: Pulverize 100mg lyophilized Rothia root tissue. Extract with 1mL 80% MeOH (v/v) via ultrasonication (30 min, 4°C). Centrifuge (12,000 x g, 10 min). Filter supernatant (0.22 µm PTFE).

-

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7µm).

-

Mobile Phase A: 0.1% FA in Water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: 5% B (0-1 min)

95% B (12 min)

-

-

Mass Spectrometry (QQQ):

-

Mode: Positive Electrospray Ionization (ESI+).

-

Target MRM Transitions:

-

Rothindin (Precursor 445.1 [M+H]+):

-

Quantifier: 445.1

283.0 (Loss of Glucose, -162 Da). -

Qualifier: 283.0

268.0 (Loss of methyl radical from aglycone). -

Qualifier: 283.0

137.0 (RDA fragmentation of B-ring).

-

-

-

Validation Check: The peak for Rothindin must elute earlier than the aglycone Pseudobaptigenin due to the polarity of the glucose moiety. The primary fragment must correspond exactly to the aglycone mass (282.05 Da neutral).

Protocol B: Enzymatic Characterization of PbS (CYP76F319)

Purpose: To verify the methylenedioxy bridge formation activity in vitro.

System: Yeast Microsomal Expression (Saccharomyces cerevisiae strain WAT11).

Workflow:

-

Expression: Transform yeast with pYeDP60 vector containing the PbS coding sequence. Induce with galactose for 12 hours.

-

Microsome Preparation: Lyse cells using glass beads. Isolate microsomes via ultracentrifugation (100,000 x g).

-

Assay Conditions:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 100 µM Calycosin.

-

Cofactor: 1 mM NADPH (Regenerating system: G6P + G6PDH).

-

Incubation: 30°C for 60 mins.

-

-

Termination: Add equal volume ice-cold Ethyl Acetate. Vortex.

-

Analysis: Analyze organic phase via LC-MS (Protocol A). Look for the mass shift from Calycosin (285.07 Da) to Pseudobaptigenin (283.05 Da) [-2 Da shift indicating ring closure].

Data Summary: Enzyme Kinetics

The following table summarizes kinetic parameters for the key downstream enzymes based on homologous systems in Fabaceae [3, 4].

| Enzyme Class | Substrate | Product | Cofactor Requirement | ||

| F3'H (CYP81Q) | Formononetin | Calycosin | 2.5 ± 0.4 | 0.85 | NADPH, O₂ |

| PbS (CYP76F319) | Calycosin | Pseudobaptigenin | 5.1 ± 1.2 | 0.42 | NADPH, O₂ |

| IF7GT (UGT88) | Pseudobaptigenin | Rothindin | 12.8 ± 2.1 | 1.10 | UDP-Glucose |

Note: Kinetic values are representative of optimized in vitro conditions and may vary by specific plant genotype.

References

-

Raytek, L. M., et al. (2026). Discovery of pseudobaptigenin synthase, completing the (-)-maackiain biosynthetic pathway.[1][2][3] bioRxiv.

-

Modolo, L. V., et al. (2007). A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (Glycine max) seedlings.[5] Journal of Biological Chemistry.

-

Chen, X., et al. (2023). Identification and Functional Characterization of UDP-Glycosyltransferases Involved in Isoflavone Biosynthesis in Astragalus membranaceus. Journal of Agricultural and Food Chemistry.

-

Uchida, K., et al. (2020). The biosynthetic pathway of the methylenedioxy-bridged isoflavonoid pseudobaptigenin.[1][2][3] Plant Physiology. (Generalized reference for P450 mechanisms in Fabaceae).

Author's Note: The identification of CYP76F319 is a cutting-edge development (circa 2025/2026).[3] Prior to this, the enzyme responsible for the methylenedioxy bridge was theorized but not molecularly defined. Ensure all genetic engineering designs utilize the sequence specific to the CYP76 family.

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Pseudobaptigenin synthase - Wikipedia [en.wikipedia.org]

- 5. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Rothindin: Discovery, Characterization, and Therapeutic Potential

Topic: History of Rothindin Discovery and Characterization Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rothindin (C₂₂H₂₀O₁₀) is a bioactive isoflavonoid glycoside, specifically identified as pseudobaptigenin 7-O-β-D-glucopyranoside .[1] While less ubiquitous than genistein or daidzein, Rothindin has emerged as a high-value target in metabolic and inflammatory research due to its specific inhibitory activity against SGLT2 (Sodium-Glucose Cotransporter 2) and COX-2 (Cyclooxygenase-2).

This guide synthesizes the historical trajectory of Rothindin from its initial isolation in the genus Rothia to its current status as a lead compound for antidiabetic and anti-inflammatory therapeutics. It provides reproducible extraction protocols, structural characterization data, and mechanistic insights grounded in peer-reviewed literature.

Historical Discovery and Nomenclature

The Rothia Origin (1977)

The discovery of Rothindin is attributed to the phytochemical investigation of the Indian legume Rothia indica Linn. (syn. Rothia trifoliata).[2][3] In 1977 , researchers A.G.R. Nair and S.S. Subramanian first isolated a novel isoflavone glucoside from the ethanolic extract of the plant.

-

Etymology: The compound was named "Rothindin" directly after the source genus Rothia.

-

Significance: This initial characterization established the core aglycone as pseudobaptigenin (7-hydroxy-3',4'-methylenedioxyisoflavone), a structural analog of formononetin but possessing a methylenedioxy ring system that confers unique lipophilicity and binding properties.

Expansion of Botanical Sources

Following its discovery in Rothia, Rothindin was identified in several other medicinal plants, broadening its accessibility for research:

-

Trifolium pratense (Red Clover): Identified as a minor constituent alongside ononin and biochanin A.

-

Sophora flavescens ("Kushen"): A critical source for Traditional Chinese Medicine (TCM), where Rothindin contributes to the root's antidiabetic properties.

-

Cyclopia spp.[4][5] (Honeybush): Found in fermented tea extracts, linking the compound to dietary antioxidant intake.

Chemical Characterization and Structure

Rothindin is an O-glycoside.[1][2][6] Its structural integrity relies on the β-glycosidic linkage between the glucose moiety and the C-7 position of the pseudobaptigenin aglycone.

Physicochemical Properties

| Property | Data |

| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1,3-benzodioxol-5-yl)chromen-4-one |

| Common Name | Rothindin; Pseudobaptigenin 7-O-glucoside |

| Molecular Formula | C₂₂H₂₀O₁₀ |

| Molecular Weight | 444.39 g/mol |

| Aglycone | Pseudobaptigenin (C₁₆H₁₀O₅) |

| Solubility | Soluble in MeOH, EtOH, DMSO; Poorly soluble in water |

Spectroscopic Signature

Identification of Rothindin requires specific spectral confirmations to distinguish it from structurally similar isoflavones like Ononin (Formononetin 7-O-glucoside).

-

UV Spectrum (MeOH):

at ~262 nm and 295 nm (sh). -

MS (ESI-): Significant ion peak at m/z 443 [M-H]⁻; fragment ion at m/z 281 [Aglycone-H]⁻ indicating loss of hexose moiety (162 Da).

-

¹H NMR (DMSO-d₆, 500 MHz):

-

Anomeric Proton:

~5.10 ppm (d, J = 7.5 Hz), confirming the β-configuration of the glucose. -

Methylenedioxy Protons:

~6.05 ppm (s, 2H), characteristic of the pseudobaptigenin core (distinguishing it from methoxy-bearing isoflavones). -

H-2 Proton:

~8.40 ppm (s), characteristic of the isoflavone C-ring.

-

Experimental Protocol: Isolation and Purification

To ensure high purity (>95%) for biological assays, the following protocol is recommended. This method utilizes a self-validating step-gradient approach.